molecular formula C15H18O4 B1465132 cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-29-9

cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No. B1465132
CAS RN: 733740-29-9
M. Wt: 262.3 g/mol
InChI Key: QMWFYCXQBGDKBK-UHFFFAOYSA-N
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Description

“Cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical compound with the molecular weight of 262.31 . It has the IUPAC name of (1S,3R)-3-(2-(2-methoxyphenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18O4/c1-19-14-5-3-2-4-12(14)13(16)9-10-6-7-11(8-10)15(17)18/h2-5,10-11H,6-9H2,1H3,(H,17,18)/t10-,11+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.31 . It is stored at a temperature of 28 C .

Scientific Research Applications

Isomerization and Synthesis Techniques

The study of cis-trans isomerisation of cycloalkanecarboxylic acids, including structures similar to cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, reveals insights into synthetic pathways that yield trans acids. This research is crucial for understanding the chemical behavior and synthesis of complex organic compounds (Gyarmati et al., 2006).

Catalysis

Research into palladium–tetraphosphine catalyzed cross-coupling demonstrates the remarkable influence of ligands on the efficiency of coupling reactions, which is vital for constructing complex molecules, including pharmaceuticals and materials (Feuerstein et al., 2001).

Conformational Studies

Conformational analysis of phenylalanine analogues within cyclopentane frameworks, like 1-amino-2-phenylcyclopentane-1-carboxylic acid, has been explored to understand the spatial arrangements affecting biological activity, highlighting the importance of stereochemistry in drug design (Casanovas et al., 2008).

Pharmacological Effects

While avoiding specifics on dosage and side effects, studies on cyclopentane and cyclopentene analogues of GABA provide insight into their unique interactions with GABA(C) receptors, offering potential pathways for developing new therapeutic agents (Chebib et al., 2001).

Oxidation Processes

Research on oxidative carbomethoxylation of alkenes utilizing catalytic systems under specific conditions showcases innovative approaches to functionalize alkenes, an essential strategy in organic synthesis (Yokota et al., 2002).

Safety and Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemicals with care and use appropriate safety measures.

properties

IUPAC Name

(1R,3S)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-13-6-4-11(5-7-13)14(16)9-10-2-3-12(8-10)15(17)18/h4-7,10,12H,2-3,8-9H2,1H3,(H,17,18)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWFYCXQBGDKBK-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C[C@H]2CC[C@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

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